Welcome to the BenchChem Online Store!
molecular formula C6H3Br2ClFN B062999 2,6-Dibromo-3-chloro-4-fluoroaniline CAS No. 175135-09-8

2,6-Dibromo-3-chloro-4-fluoroaniline

Cat. No. B062999
M. Wt: 303.35 g/mol
InChI Key: PRZBEZGEEPNKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221827B2

Procedure details

A solution of 2,6-dibromo-3-chloro-4-fluoro-phenylamine (1a, 4.85 g, 16 mmol, 1 eq.) in DMF (20 mL) was added to a solution of isoamylnitrite (3.46 mL, 25.6 mmol, 1.6 eq.) in DMF (12 mL) at 70° C. The mixture was heated at 70° C. for 3 h before it was cooled to room temperature, quenched with 1 N NaOH aqueous solution (150 mL), and extracted with EtOAc (200 mL). The EtOAc extract was washed with brine (100 mL×2), dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (heptane) to give desired product 2a as colorless oil (3.70 g, 80%).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Cl:8])=[C:6]([F:9])[CH:5]=[C:4]([Br:10])[C:3]=1N.C(ON=O)CC(C)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([Br:10])[CH:5]=[C:6]([F:9])[C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1Cl)F)Br)N
Name
Quantity
3.46 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 1 N NaOH aqueous solution (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Br)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.